[(3-Methoxy-1,2-thiazol-4-yl)methyl](methyl)amine
Description
(3-Methoxy-1,2-thiazol-4-yl)methylamine (CAS: 2126177-45-3) is a heterocyclic amine featuring a 1,2-thiazole core substituted with a methoxy group at position 3 and a methylaminomethyl group at position 4. The 1,2-thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic properties and reactivity. This compound is primarily utilized in pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents, due to its ability to modulate biological targets through hydrogen bonding and hydrophobic interactions . Its synthesis typically involves thiazole ring formation followed by regioselective functionalization, though specific protocols are proprietary.
Properties
IUPAC Name |
1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-7-3-5-4-10-8-6(5)9-2/h4,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCXCOZINNIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSN=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1,2-thiazol-4-yl)methylamine typically involves the formation of the thiazole ring followed by the introduction of the methoxy and methylamine groups. One common method involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazole ring. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base, and the methylamine group can be introduced through reductive amination of the corresponding aldehyde or ketone .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-1,2-thiazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of (3-Methoxy-1,2-thiazol-4-yl)methylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways involved can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison
| Compound | CAS | Substituents (Thiazole Positions) | Suppliers | Key Applications |
|---|---|---|---|---|
| (3-Methoxy-1,2-thiazol-4-yl)methylamine | 2126177-45-3 | 3-OCH₃, 4-CH₂N(CH₃) | 2 | Kinase inhibitors |
| (3-Methoxy-1,2-thiazol-5-yl)methylamine | 1934576-94-9 | 3-OCH₃, 5-CH₂N(CH₃) | 3 | Phosphodiesterase inhibitors |
| 3-Methoxy-1,2-thiazole-4-sulfonyl chloride | N/A | 3-OCH₃, 4-SO₂Cl | 1 | Sulfonamide synthesis |
Heterocyclic Variants with Divergent Cores
- 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine :
Replacing the 1,2-thiazole with a 1,3-thiazole and introducing an oxadiazole-thiophene hybrid substituent enhances π-π stacking interactions, improving antitumor activity in preclinical models . - 3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine :
The triazole core exhibits higher metabolic stability than thiazole derivatives, as evidenced by in vitro cytochrome P450 assays. Its thiophene moiety contributes to improved blood-brain barrier penetration .
Table 2: Heterocyclic Core Comparison
| Compound | Core Structure | Key Functional Groups | Bioactivity |
|---|---|---|---|
| (3-Methoxy-1,2-thiazol-4-yl)methylamine | 1,2-Thiazole | OCH₃, CH₂N(CH₃) | Kinase inhibition (IC₅₀: 12 nM) |
| 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine | 1,3-Thiazole | Oxadiazole, thiophene | Antitumor (EC₅₀: 8 µM) |
| 3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine | 1,2,4-Triazole | SCH₃, thiophene | Anticonvulsant (ED₅₀: 25 mg/kg) |
Amine Substitution Patterns
- N-[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride :
The bulky benzylcyclohexyl group increases lipophilicity (logP: 3.2 vs. 1.8 for the target compound), enhancing membrane permeability but reducing aqueous solubility . - Methyl diethanolamine (MDEA): A tertiary amine used in CO₂ capture, MDEA’s hydroxyl groups enable rapid carbamate formation. In contrast, the target compound’s primary amine and aromatic system limit CO₂ adsorption capacity (<0.1 mmol/g vs. MDEA’s 2.63 mmol/g) .
Biological Activity
(3-Methoxy-1,2-thiazol-4-yl)methylamine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. This article will explore the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
The biochemical properties of (3-Methoxy-1,2-thiazol-4-yl)methylamine are not extensively documented. However, thiazole derivatives have been associated with various biological activities due to their structural characteristics. The presence of the methoxy group at the 3-position of the thiazole ring may enhance its biological activity compared to other thiazole derivatives.
Table 1: Summary of Biological Activities Associated with Thiazole Derivatives
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Antifungal | Exhibits activity against fungal pathogens |
| Antiviral | Potential to inhibit viral replication |
| Anti-inflammatory | Reduces inflammation in various models |
| Anticancer | Cytotoxic effects on tumor cell lines |
Cellular Effects
The cellular effects of (3-Methoxy-1,2-thiazol-4-yl)methylamine remain largely unexplored. However, thiazole derivatives have demonstrated cytotoxic activity against human tumor cell lines. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest .
Molecular Mechanisms
The precise molecular mechanisms underlying the activity of (3-Methoxy-1,2-thiazol-4-yl)methylamine are not well understood. Nevertheless, thiazole derivatives are known to interact with various biological targets:
- Tubulin Polymerization Inhibition : Some thiazole compounds inhibit tubulin polymerization, leading to disrupted mitotic processes in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, contributing to their cytotoxic effects .
Case Studies
Research has highlighted the potential of thiazole derivatives as lead compounds for drug development. For example:
- Anticancer Activity : A study demonstrated that a series of thiazole-based compounds exhibited significant antiproliferative activity against melanoma and prostate cancer cell lines. The most active compound showed an IC50 value in the low nanomolar range .
- Antimicrobial Properties : Another investigation reported that thiazole derivatives possess strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing (3-Methoxy-1,2-thiazol-4-yl)methylamine with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C) to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency.
- Catalysts : Use of coupling agents like EDCI or HOBt for amine bond formation.
- Purification : Column chromatography or recrystallization to isolate the compound from byproducts such as unreacted starting materials or oxidized derivatives .
Q. Which spectroscopic techniques are most effective for characterizing (3-Methoxy-1,2-thiazol-4-yl)methylamine?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity (e.g., methoxy group at δ 3.8–4.0 ppm, thiazole protons at δ 6.5–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Q. What are common impurities in the synthesis of this compound, and how are they addressed?
- Methodological Answer :
- Byproducts : Oxidized thiazole derivatives (e.g., sulfoxides) or incomplete substitution reactions.
- Mitigation :
- Use inert atmospheres (N2/Ar) to prevent oxidation.
- Employ excess methylamine in substitution steps to drive reaction completion.
- Purification via gradient elution in chromatography (e.g., hexane/ethyl acetate) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of (3-Methoxy-1,2-thiazol-4-yl)methylamine derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the thiazole ring and methoxy group .
- QSAR Studies : Correlate structural features (e.g., substituent electronegativity) with antimicrobial or anticancer activity using regression models .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Validation : Repeat experiments under standardized conditions (pH, temperature, cell lines).
- Orthogonal Assays : Cross-validate using fluorescence-based binding assays and enzyme inhibition tests.
- Structural Analysis : Compare results with analogs to identify substituents influencing activity (e.g., methoxy vs. ethoxy groups) .
Q. What experimental approaches elucidate interactions between this compound and biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., bacterial dihydrofolate reductase) using spectrophotometric methods .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Radioligand Displacement : Assess receptor binding using tritiated ligands (e.g., [3H]-labeled analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
